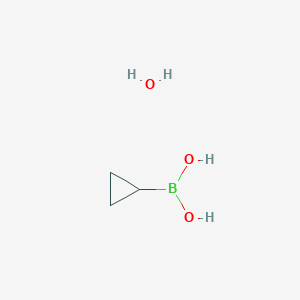
Cyclopropylboronic acid monohydrate; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylboronic acid monohydrate (CPA-H2O) is a valuable reagent used in organic synthesis and medicinal chemistry. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of drugs, polymers, and other compounds. CPA-H2O has a wide range of applications in the laboratory, and its unique properties make it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
Cyclopropylboronic acid monohydrate; 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. It is also used in the synthesis of peptides and proteins, and it is used in the synthesis of small molecules. Cyclopropylboronic acid monohydrate; 95% is also used to modify proteins and peptides, and it can be used to study the structure and function of proteins and peptides.
Wirkmechanismus
Cyclopropylboronic acid monohydrate; 95% is a nucleophilic reagent, meaning that it can react with other molecules to form new compounds. It is especially reactive with carbon-carbon double bonds, and it can be used to catalyze a variety of reactions. Cyclopropylboronic acid monohydrate; 95% can also be used to modify proteins and peptides, and it can be used to study the structure and function of proteins and peptides.
Biochemical and Physiological Effects
Cyclopropylboronic acid monohydrate; 95% is a relatively non-toxic compound and is not known to have any significant biochemical or physiological effects. It is used primarily as a reagent in organic synthesis and medicinal chemistry, and it is not known to have any direct effects on human physiology.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropylboronic acid monohydrate; 95% is a valuable reagent in the laboratory, and it has a number of advantages. It is relatively non-toxic, and it can be used to catalyze a variety of reactions. It is also relatively inexpensive and easy to obtain. On the other hand, Cyclopropylboronic acid monohydrate; 95% is relatively unstable and can be easily degraded by light and air.
Zukünftige Richtungen
The future of Cyclopropylboronic acid monohydrate; 95% is promising, and there are a number of potential applications. It can be used in the synthesis of drugs, polymers, and other materials, and it can be used to modify proteins and peptides. It can also be used in the synthesis of small molecules and in the study of the structure and function of proteins and peptides. Additionally, Cyclopropylboronic acid monohydrate; 95% can be used to catalyze a variety of reactions, and it can be used to study the mechanisms of these reactions. Finally, Cyclopropylboronic acid monohydrate; 95% can be used in the development of new catalysts, and it can be used to develop new methods for organic synthesis.
Synthesemethoden
Cyclopropylboronic acid monohydrate; 95% is synthesized by the reaction of cyclopropylboronic acid and water. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is a white, crystalline solid. The reaction is relatively simple and can be completed in a few hours.
Eigenschaften
IUPAC Name |
cyclopropylboronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2.H2O/c5-4(6)3-1-2-3;/h3,5-6H,1-2H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYKNXRPKMPNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1)(O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

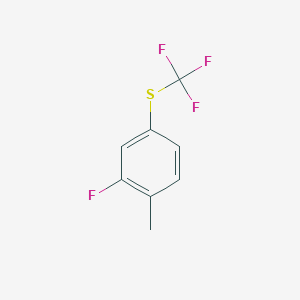
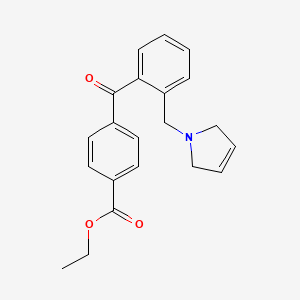
![2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid](/img/structure/B6335177.png)
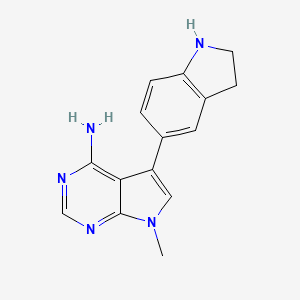
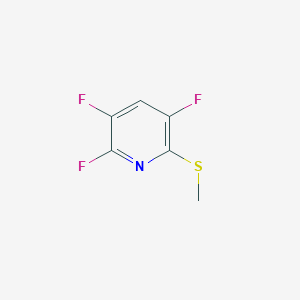
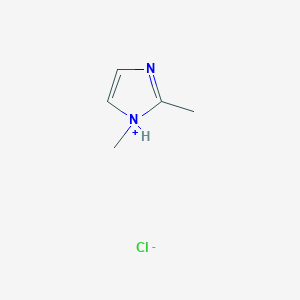
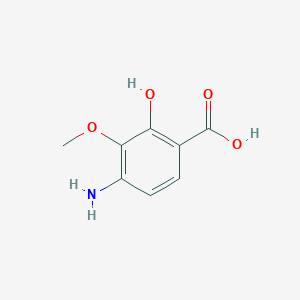
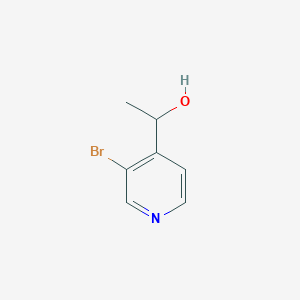

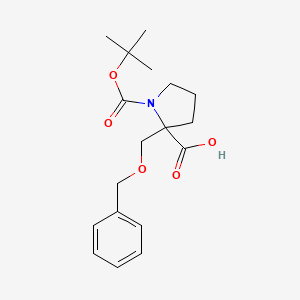
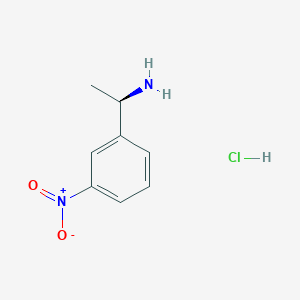
![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)

